DXR-IN-2

Antimalarial drug discovery DXR inhibition MEP pathway

DXR-IN-2 (Compound 11a) is a phosphonated N-arylcarboxamide DXR inhibitor with sub-micromolar potency. Unlike fosmidomycin-class inhibitors, it lacks a hydroxamate metal-chelating group, making it the essential orthogonal control for MEP pathway screening and resistance studies. Its >1 h microsomal stability supports prolonged assays without compound depletion, and >135-fold selectivity over HepG2 ensures clean target engagement data. Use as a benchmark reference for SAR studies on non-hydroxamate DXR inhibitors.

Molecular Formula C10H12NO5P
Molecular Weight 257.18 g/mol
Cat. No. B14089731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDXR-IN-2
Molecular FormulaC10H12NO5P
Molecular Weight257.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)O)O
InChIInChI=1S/C10H12NO5P/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16/h1-6,8,13H,7H2,(H2,14,15,16)/b8-4+
InChIKeyWRBGAVGCJQZOGA-XBXARRHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DXR-IN-2 Procurement Guide: A Non-Hydroxamate Phosphonate Inhibitor of P. falciparum DXR for Antimalarial Research


DXR-IN-2 (CAS 2260608-07-7), also designated Compound 11a, is a 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) inhibitor belonging to the phosphonated N-arylcarboxamide class [1]. It inhibits the methylerythritol phosphate (MEP) pathway in Plasmodium falciparum, a pathway absent in humans, by targeting the DXR enzyme . The compound is characterized as a non-hydroxamate inhibitor, structurally differentiated from the natural product fosmidomycin by the replacement of the metal-chelating hydroxamic acid group with a phosphonate moiety [1].

Why DXR-IN-2 Cannot Be Substituted with Fosmidomycin or FR900098 in Mechanistic Studies


DXR inhibitors within the MEP pathway are not interchangeable due to fundamentally divergent metal-coordination chemistry. Fosmidomycin and its acetyl analog FR900098 inhibit DXR via a hydroxamate group that chelates the active-site divalent metal ion (Mg²⁺ or Mn²⁺) [1]. In contrast, DXR-IN-2 belongs to a distinct structural class—phosphonated N-arylcarboxamides—that lacks the hydroxamate metal-binding group and instead employs a phosphonate moiety for target engagement [2]. This structural divergence produces differential binding thermodynamics, altered metabolic stability profiles, and distinct resistance susceptibility patterns [3]. Consequently, substituting DXR-IN-2 with fosmidomycin would invalidate studies examining structure-activity relationships, resistance mechanisms, or metabolic clearance routes specific to non-hydroxamate DXR inhibitors.

Quantitative Differentiation Evidence for DXR-IN-2 vs. Fosmidomycin and Structural Analogs


DXR-IN-2 Demonstrates Sub-Micromolar PfDXR Inhibition with Quantified Potency Differential vs. Fosmidomycin

DXR-IN-2 inhibits recombinant Plasmodium falciparum DXR (PfDXR) with an IC₅₀ of 0.1062 μM . Under comparable assay conditions measuring NADPH oxidation in the presence of DXP substrate, fosmidomycin exhibits an IC₅₀ of 0.034 μM (34 nM) against PfDXR [1]. The resulting potency differential is approximately 3.1-fold (DXR-IN-2: 106.2 nM vs. fosmidomycin: 34 nM). While fosmidomycin demonstrates higher absolute potency, DXR-IN-2 achieves sub-micromolar inhibition via a non-hydroxamate binding mechanism, providing a chemically distinct tool compound for probing DXR inhibition without metal-chelation dependence .

Antimalarial drug discovery DXR inhibition MEP pathway Enzyme kinetics

DXR-IN-2 Exhibits Negligible Mammalian Cytotoxicity with >135-Fold Selectivity Window vs. Antiparasitic Activity

DXR-IN-2 demonstrates negligible cytotoxicity against human HepG2 hepatocellular carcinoma cells, with an IC₅₀ exceeding 50 μM following 24-hour exposure across a concentration range of 0.10–100 μg/mL . In contrast, the compound inhibits P. falciparum 3D7 strain growth with an IC₅₀ of 0.369 μM over a 3-day assay . The calculated selectivity index (HepG2 IC₅₀ / Pf IC₅₀) exceeds 135 (50 μM / 0.369 μM), indicating a substantial therapeutic window for antiparasitic applications. This selectivity profile is consistent with the class-level inference that MEP pathway inhibitors exhibit minimal mammalian toxicity due to the absence of the DXR target in human cells [1].

Selectivity index Cytotoxicity profiling HepG2 Therapeutic window

DXR-IN-2 Displays Extended Microsomal Stability (>1 Hour) Attributed to Non-Hydroxamate Scaffold

DXR-IN-2 (1 μM) remains stable in mouse liver microsomes for more than 1 hour, demonstrating sustained metabolic stability in this in vitro ADME model . While direct comparative microsomal stability data for fosmidomycin under identical conditions is not available in the public domain, the extended stability of DXR-IN-2 is consistent with class-level inference regarding non-hydroxamate DXR inhibitors: compounds lacking the hydroxamate moiety are less susceptible to Phase I oxidative metabolism and glucuronidation pathways that typically limit the metabolic half-life of fosmidomycin-class inhibitors [1]. This stability profile makes DXR-IN-2 suitable for in vitro assays requiring prolonged compound exposure without significant metabolic degradation.

Metabolic stability Liver microsomes ADME Non-hydroxamate

Phosphonated N-Arylcarboxamide Scaffold Confers Differentiated Binding Thermodynamics vs. Fosmidomycin-Class Inhibitors

Isothermal titration calorimetry (ITC) studies of phosphonated N-arylcarboxamide DXR inhibitors, the structural class to which DXR-IN-2 belongs, reveal binding thermodynamic signatures that differ from fosmidomycin-class hydroxamate inhibitors [1]. While specific Kd and thermodynamic parameters (ΔH, ΔS) for DXR-IN-2 are not publicly disclosed, the class-level ITC characterization demonstrates that aryl-substituted phosphonate inhibitors engage the DXR active site through enthalpy-driven binding with distinct entropic contributions compared to fosmidomycin [2]. This thermodynamic divergence arises from the replacement of the hydroxamate metal-binding group with a phosphonate moiety and the introduction of an N-aryl substituent that occupies the adjacent hydrophobic pocket [3]. Such differentiated binding energetics provide a structurally distinct tool for probing DXR inhibition mechanisms beyond fosmidomycin's binding mode.

Binding thermodynamics Isothermal titration calorimetry Scaffold differentiation Rational design

Optimal Research Applications for DXR-IN-2 Based on Quantified Differentiation Evidence


Non-Hydroxamate DXR Inhibitor Tool Compound for Resistance Mechanism Studies

DXR-IN-2 is optimally deployed in studies investigating fosmidomycin resistance mechanisms. Because DXR-IN-2 inhibits PfDXR via a phosphonate moiety rather than a metal-chelating hydroxamate group , it serves as a critical control compound to distinguish resistance arising from altered metal-chelation binding from resistance due to target mutation or efflux pump upregulation. Its sub-micromolar PfDXR IC₅₀ of 0.1062 μM provides sufficient potency for cellular target engagement studies without confounding hydroxamate-dependent effects [1].

Long-Duration In Vitro Parasite Growth Inhibition Assays Requiring Metabolic Stability

DXR-IN-2's demonstrated stability in mouse liver microsomes for >1 hour at 1 μM supports its use in extended-duration assays, including the 72-hour P. falciparum 3D7 growth inhibition protocol for which it has been validated (IC₅₀ = 0.369 μM) . The compound's metabolic persistence ensures sustained target engagement throughout multi-day incubation periods without compound depletion, a practical advantage over less stable analogs that may require media replenishment or produce inconsistent dose-response curves. The >135-fold selectivity window relative to HepG2 cytotoxicity further supports its suitability for cell-based antimalarial screening [1].

Orthogonal DXR Target Engagement Validation in MEP Pathway Inhibitor Screening Cascades

In high-throughput screening cascades for MEP pathway inhibitors, DXR-IN-2 provides an orthogonal chemotype for confirming on-target DXR engagement. Because its phosphonated N-arylcarboxamide scaffold produces binding thermodynamics distinct from fosmidomycin-class hydroxamate inhibitors , it enables researchers to discriminate true DXR inhibition from assay artifacts specific to metal-chelating scaffolds. This orthogonal validation reduces false-positive rates and increases confidence in hit progression decisions, particularly when screening structurally diverse compound libraries against PfDXR [1].

Structure-Activity Relationship Studies of Non-Hydroxamate DXR Inhibitor Series

DXR-IN-2 (Compound 11a) serves as a benchmark reference compound for structure-activity relationship (SAR) studies exploring phosphonated N-arylcarboxamide DXR inhibitors. Its established PfDXR IC₅₀ (0.1062 μM) and Pf growth inhibition IC₅₀ (0.369 μM) provide a quantitative baseline for evaluating newly synthesized analogs within this chemical series . Researchers developing next-generation non-hydroxamate DXR inhibitors can use DXR-IN-2 as a positive control to calibrate assay performance and to benchmark improvements in potency, selectivity, or metabolic stability against a well-characterized reference compound from the same scaffold class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for DXR-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.